molecular formula C20H16N4O4S B11645765 4-(5-{(Z)-[5-iminio-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate

4-(5-{(Z)-[5-iminio-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11645765
M. Wt: 408.4 g/mol
InChI Key: APXNRFIMXZBAAX-AJUKGGFZSA-N
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Description

4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiadiazolo-pyrimidine core, a furan ring, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidine core, followed by the introduction of the furan ring and the benzoic acid group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

4-[5-[(Z)-(5-imino-7-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H16N4O4S/c1-10(2)18-23-24-16(21)14(17(25)22-20(24)29-18)9-13-7-8-15(28-13)11-3-5-12(6-4-11)19(26)27/h3-10,21H,1-2H3,(H,26,27)/b14-9-,21-16?

InChI Key

APXNRFIMXZBAAX-AJUKGGFZSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N=C2S1

Origin of Product

United States

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